1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
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Description
1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DMSPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSPP is a piperidine-based compound that belongs to the class of sulfonyl compounds.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine" have been synthesized and characterized for their molecular structures. Studies like the synthesis and characterization of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol reveal detailed molecular structure analysis using techniques such as X-ray diffraction. These compounds often exhibit complex molecular geometries and are characterized by their specific crystalline structures and hydrogen bonding patterns (S. Naveen et al., 2015).
Anticancer Activity
Some derivatives, particularly those with a piperazine substituent at C2 of the 1,3-thiazole cycle, have shown promising anticancer activity. The effectiveness of these compounds was tested across various cancer cell lines, indicating the potential of such molecular structures in cancer treatment research (Kostyantyn Turov, 2020).
Antimicrobial Activity
Derivatives containing the sulfonamide moiety have been prepared and tested for their antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents. The studies demonstrate the synthesis process and the evaluation of these compounds against a range of microbial strains, providing a basis for further research in antimicrobial applications (Y. Ammar et al., 2004).
Receptor Binding and Pharmacological Profiles
Compounds with similar structural motifs have been analyzed for their receptor binding capabilities and pharmacological profiles. For instance, studies on the molecular interaction of certain antagonist compounds with CB1 cannabinoid receptors highlight the conformational flexibility and binding affinity of these molecules, suggesting their utility in receptor-targeted drug development (J. Shim et al., 2002).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13-4-5-16(12-14(13)2)23(21,22)20-10-6-15(7-11-20)17-8-9-19(3)18-17/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSNYNJAGLYWDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine |
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